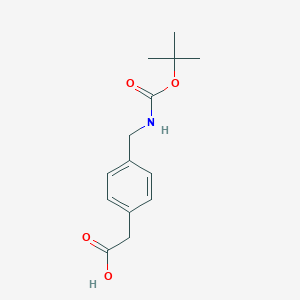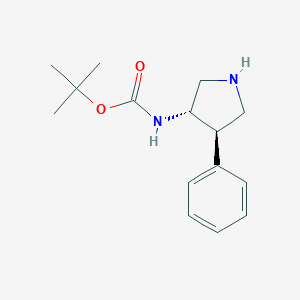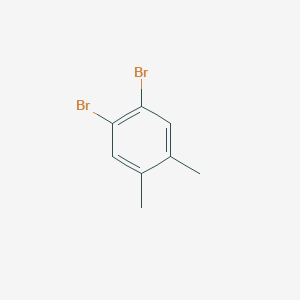
Ácido 2-(4-(((terc-butoxicarbonil)amino)metil)fenil)acético
Descripción general
Descripción
2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid (also known as Boc-Phe-OH) is an important chemical compound that is used in a variety of different scientific research applications. Boc-Phe-OH has a wide range of uses in organic synthesis and biochemistry, and it has been found to have a significant number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Síntesis de Derivados Racémicos
Este compuesto se utiliza en la síntesis de derivados racémicos. Por ejemplo, se ha utilizado en la síntesis de N-terc-butoxicarbonil-2-metil-3-(1H-1,2,4-triazol-1-il)alanina racémico . Esta síntesis implica la alquilación de 1H-1,2,4-triazol con un derivado de O-tosiloxazolina, seguida de una reacción de apertura del anillo de oxazolina y oxidación del β-aminoalcohol N-protegido por permanganato de potasio .
Análisis de la Estructura Cristalina
El compuesto se ha utilizado en el análisis de la estructura cristalina. Por ejemplo, se ha utilizado en la síntesis de 2-(2-((terc-butoxicarbonil)amino)fenil)-2-(4-oxo-4H-croman-3-il)acetato de metilo . La estructura cristalina de este compuesto se ha analizado mediante difracción de rayos X .
Derivados de Ácido Borónico
También se utiliza en la síntesis de derivados de ácido borónico. Por ejemplo, se ha utilizado en la síntesis de ácido 2-((((terc-butoxicarbonil)amino)metil)fenil)borónico .
Proceso de Fotoconmutación
El compuesto se ha utilizado en el proceso de fotoconmutación. Se ha utilizado en el análisis de compuestos en una solución utilizando fuentes de luz en diferentes momentos .
Protección BOC de Aminas
El compuesto se utiliza en la protección BOC de aminas. Se ha utilizado en una ruta ecológica para la protección BOC casi cuantitativa de una gran variedad de aminas alifáticas y aromáticas, aminoácidos y aminoalcoholes .
Síntesis en Fase Sólida
El compuesto se ha utilizado en la síntesis en fase sólida. Por ejemplo, se ha utilizado en la síntesis en fase sólida asistida por microondas acuosa .
Mecanismo De Acción
The tert-butoxycarbonyl (Boc) group in this compound is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11-6-4-10(5-7-11)8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPQNTNSSNXGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71420-92-3 | |
| Record name | 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)
